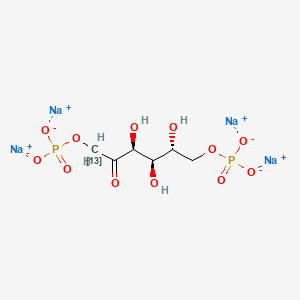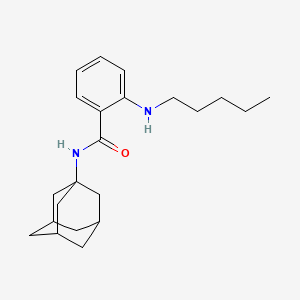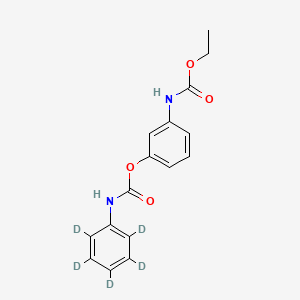
Desmedipham-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Desmedipham-d5 is a deuterated form of desmedipham, a selective post-emergence herbicide used to control broad-leaved weeds and grasses. It is a phenylcarbamate ester that is relatively non-toxic to mammals but moderately toxic to birds, aquatic organisms, honeybees, and earthworms . The deuterated form, this compound, is often used in scientific research to study the metabolism and environmental fate of desmedipham.
Preparation Methods
Synthetic Routes and Reaction Conditions
Desmedipham-d5 can be synthesized through a multi-step process involving the introduction of deuterium atoms into the desmedipham molecule. The synthesis typically starts with the preparation of deuterated aniline, which is then reacted with ethyl chloroformate to form the deuterated carbamate. This intermediate is further reacted with phenyl isocyanate to yield this compound .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
Desmedipham-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the carbamate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted phenylcarbamates.
Scientific Research Applications
Desmedipham-d5 is used in various scientific research applications, including:
Chemistry: Studying the reaction mechanisms and kinetics of desmedipham.
Biology: Investigating the metabolic pathways and environmental fate of desmedipham in living organisms.
Medicine: Exploring potential therapeutic uses and toxicological effects.
Industry: Developing new herbicidal formulations and improving existing ones
Mechanism of Action
Desmedipham-d5, like desmedipham, acts as a cholinesterase inhibitor. It forms unstable complexes with cholinesterases by carbamoylation of the active sites of the enzymes. This inhibition is reversible and suppresses the action of acetylcholine esterase, leading to the accumulation of acetylcholine in the synaptic cleft and subsequent disruption of normal nerve function .
Comparison with Similar Compounds
Similar Compounds
Phenmedipham: Another phenylcarbamate herbicide with similar uses and mechanisms.
Ethofumesate: Often used in combination with desmedipham and phenmedipham in herbicidal formulations.
Uniqueness
Desmedipham-d5 is unique due to the presence of deuterium atoms, which makes it particularly useful in tracing studies and understanding the environmental fate and metabolism of desmedipham. The deuterium atoms provide a distinct mass difference, allowing for precise analytical measurements .
Properties
Molecular Formula |
C16H16N2O4 |
|---|---|
Molecular Weight |
305.34 g/mol |
IUPAC Name |
[3-(ethoxycarbonylamino)phenyl] N-(2,3,4,5,6-pentadeuteriophenyl)carbamate |
InChI |
InChI=1S/C16H16N2O4/c1-2-21-15(19)18-13-9-6-10-14(11-13)22-16(20)17-12-7-4-3-5-8-12/h3-11H,2H2,1H3,(H,17,20)(H,18,19)/i3D,4D,5D,7D,8D |
InChI Key |
WZJZMXBKUWKXTQ-LOOCXSPQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])NC(=O)OC2=CC=CC(=C2)NC(=O)OCC)[2H])[2H] |
Canonical SMILES |
CCOC(=O)NC1=CC(=CC=C1)OC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


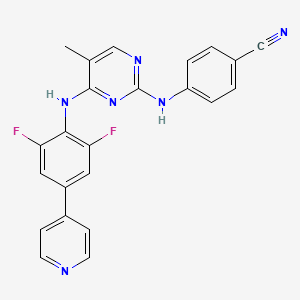
![3,3-dideuterio-N-[4-methoxy-2-[methyl-[2-(methylamino)ethyl]amino]-5-[[4-[1-(trideuteriomethyl)indol-3-yl]pyrimidin-2-yl]amino]phenyl]prop-2-enamide](/img/structure/B12403811.png)

![2-amino-9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynyl-1H-purine-6,8-dione](/img/structure/B12403817.png)
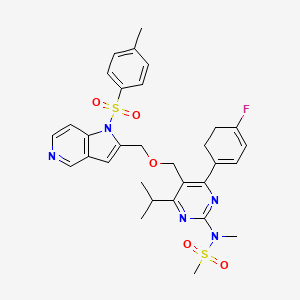
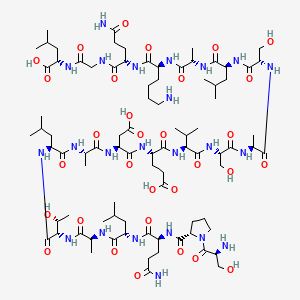
![(2S,4R)-1-[(2R)-2-[3-[4-[[4-[3-[4-[3-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]pyridin-2-yl]oxycyclobutyl]oxypiperidin-1-yl]methyl]piperidin-1-yl]-1,2-oxazol-5-yl]-3-methylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12403837.png)
![[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxochromen-6-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12403839.png)
![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B12403843.png)
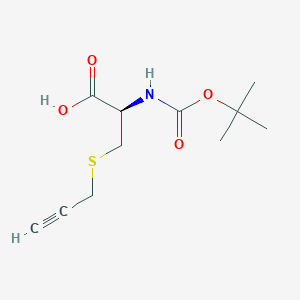
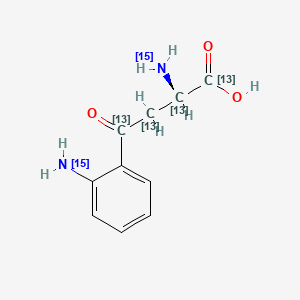
![azane;[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] nonadecanoate](/img/structure/B12403867.png)
